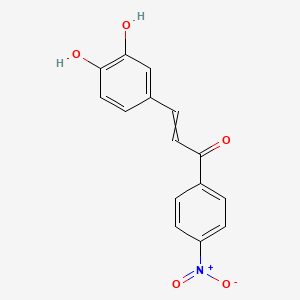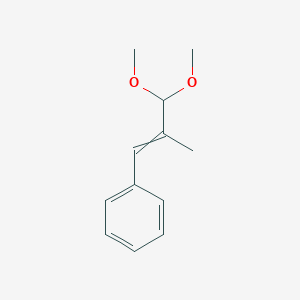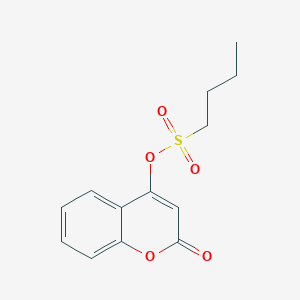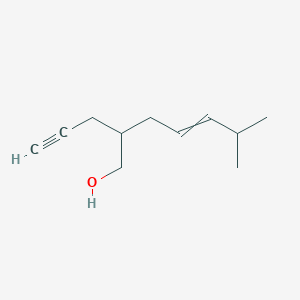![molecular formula C14H24N2O6 B12529216 2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate CAS No. 666855-67-0](/img/structure/B12529216.png)
2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 6-aminohexanoic acid with acetic anhydride to form 6-acetyloxyhexanoic acid.
Amidation Reaction: The intermediate is then reacted with 2-aminoethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide to form 2-[[6-(2-acetyloxyethylamino)-6-oxohexanoyl]amino]ethanol.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: Carboxylic acids and amines.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[[6-(2-Hydroxyethylamino)-6-oxohexanoyl]amino]ethyl acetate: Similar structure but with a hydroxyl group instead of an acetyloxy group.
2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl butyrate: Similar structure but with a butyrate ester instead of an acetate ester.
Uniqueness
2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
666855-67-0 |
|---|---|
Formule moléculaire |
C14H24N2O6 |
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
2-[[6-(2-acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate |
InChI |
InChI=1S/C14H24N2O6/c1-11(17)21-9-7-15-13(19)5-3-4-6-14(20)16-8-10-22-12(2)18/h3-10H2,1-2H3,(H,15,19)(H,16,20) |
Clé InChI |
LTPGDZSMAXMYLL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCNC(=O)CCCCC(=O)NCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)
![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)


![3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529187.png)
![3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529189.png)

![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
![Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile](/img/structure/B12529202.png)

